N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
Description
N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is a biheterocyclic compound featuring a propanamide backbone with a 4-ethoxyphenyl group at the N-terminus and a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl moiety at the C-terminus. Its molecular formula is C₁₅H₁₇N₃O₂S₂, with a molecular weight of 347.45 g/mol (calculated from structural analogs in and ).
This compound’s design aligns with trends in medicinal chemistry, where hybrid heterocycles are explored for enzyme inhibition (e.g., alkaline phosphatase, VEGFR-2) and cytotoxic activity .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-3-19-12-6-4-11(5-7-12)15-13(18)8-9-20-14-17-16-10(2)21-14/h4-7H,3,8-9H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRUVJHCLMZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Precursors : Thiosemicarbazide and acetic anhydride.
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Mechanism : Cyclization via dehydrative coupling under acidic conditions.
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Procedure :
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Thiosemicarbazide (1.0 equiv) is refluxed with acetic anhydride (2.5 equiv) at 80–90°C for 4–6 hours.
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The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol.
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Recrystallization from ethanol yields 5-methyl-1,3,4-thiadiazole-2-thiol as a white crystalline solid (yield: 72–85%).
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Characterization Data
| Property | Value |
|---|---|
| Melting Point | 152–154°C |
| IR (KBr, cm⁻¹) | 3150 (S-H), 1650 (C=N) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.45 (s, 3H, CH₃), 13.1 (s, 1H, SH) |
Preparation of the Propanamide Intermediate
The N-(4-ethoxyphenyl)propanamide intermediate is synthesized via acyl chloride formation followed by amidation:
Stepwise Procedure
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Activation of Propanoic Acid :
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Propanoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) at 0–5°C for 2 hours to form propanoyl chloride.
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Amidation with 4-Ethoxyaniline :
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Propanoyl chloride is added dropwise to a solution of 4-ethoxyaniline (1.0 equiv) and triethylamine (1.5 equiv) in dry dichloromethane (DCM).
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The mixture is stirred at room temperature for 12 hours, washed with 5% HCl and brine, and dried over MgSO₄.
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Solvent evaporation yields N-(4-ethoxyphenyl)propanamide as a pale-yellow solid (yield: 88–92%).
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Characterization Data
| Property | Value |
|---|---|
| Melting Point | 98–100°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.38 (t, 3H, OCH₂CH₃), 2.35 (q, 2H, CH₂), 3.98 (q, 2H, OCH₂), 6.82–7.45 (m, 4H, Ar-H) |
Condensation Reaction to Form the Final Product
The key step involves nucleophilic substitution between the thiol group of 5-methyl-1,3,4-thiadiazole-2-thiol and the propanamide intermediate:
Optimized Protocol
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Reaction Setup :
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N-(4-Ethoxyphenyl)propanamide (1.0 equiv) and 5-methyl-1,3,4-thiadiazole-2-thiol (1.1 equiv) are dissolved in anhydrous DCM.
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Triethylamine (2.0 equiv) is added to deprotonate the thiol group.
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Conditions :
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The mixture is stirred under nitrogen at 25°C for 18–24 hours.
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Progress is monitored via TLC (hexane:ethyl acetate = 3:1).
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Workup :
Purification and Characterization
Purification Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3280 (N-H), 1665 (C=O), 1220 (C-O-C), 680 (C-S) |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (t, 3H, OCH₂CH₃), 2.52 (s, 3H, Thiadiazole-CH₃), 3.05 (t, 2H, SCH₂), 4.02 (q, 2H, OCH₂), 6.85–7.50 (m, 4H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (OCH₂CH₃), 21.8 (Thiadiazole-CH₃), 35.2 (SCH₂), 63.5 (OCH₂), 114–160 (Ar-C, C=O, C=N) |
Optimization of Reaction Conditions
Comparative studies reveal critical factors affecting yield:
Comparative Analysis of Synthetic Routes
Two alternative pathways have been explored:
Route A: Direct Condensation
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Advantages : Single-step, high atom economy.
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Disadvantages : Requires strict anhydrous conditions.
Route B: Stepwise Assembly
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Advantages : Modular, allows intermediate characterization.
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Disadvantages : Longer synthesis time (3–4 days).
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily attributed to the thiadiazole moiety. This section discusses its applications in various therapeutic areas:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide:
- Mechanism : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Research has indicated that derivatives of thiadiazole can inhibit viral replication by targeting specific viral enzymes:
- Case Study : In vitro tests revealed that certain thiadiazole derivatives inhibited the activity of NS5B RNA polymerase, a key enzyme in the replication of Hepatitis C virus (HCV), exhibiting IC50 values significantly below those of standard antiviral agents .
Antiepileptic Effects
Thiadiazole derivatives have also been studied for their neuroprotective and anticonvulsant properties:
- Research Findings : A study demonstrated that compounds with similar structural motifs effectively reduced seizure activity in animal models. The compound was evaluated using the maximal electroshock seizure (MES) test, showing promising results with protection rates exceeding 66% at specific dosages .
Mechanistic Insights
The biological activities of this compound can be linked to its ability to interact with various biological targets:
- Caspase Activation : Induces apoptosis through caspase pathway activation.
- Mitochondrial Dysfunction : Alters mitochondrial membrane potential leading to cell death.
- Viral Enzyme Inhibition : Targets viral polymerases to prevent replication.
Mechanism of Action
The compound’s mechanism of action often involves interaction with biological macromolecules:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication and transcription.
The thiadiazole ring can interact with metal ions in enzymes, leading to inhibition, while the amide group can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar analogs:
Key Observations:
Heterocyclic Core: The target compound’s 1,3,4-thiadiazole ring differs from oxadiazole analogs (e.g., 7l, 8h, 8k), which may alter electronic properties and binding affinities. Thiadiazoles are sulfur-containing heterocycles known for stronger hydrogen-bonding interactions compared to oxadiazoles .
Substituent Effects :
- Electron-withdrawing groups (e.g., 3-nitro in 8h) increase polarity and may reduce membrane permeability but enhance interactions with positively charged enzyme pockets .
- Bulky substituents like indole (8k) or sulfonyl () can sterically hinder target engagement but improve selectivity .
Linker Variations: The sulfanyl linker in the target compound offers flexibility and moderate hydrophobicity, whereas phenoxy () or sulfonyl () linkers confer rigidity or polarity, respectively.
Biological Activity
N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following structure:
- Chemical Formula : C13H15N3O2S2
- CAS Number : 303090-82-6
This compound features a thiadiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of compounds related to this compound.
The anticancer activity is attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been reported to inhibit the growth of lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines effectively .
Antimicrobial Activity
Apart from anticancer properties, the compound has demonstrated antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit bacterial growth effectively. A notable study revealed that derivatives exhibited strong inhibitory effects against various bacterial strains:
These findings suggest that the compound may serve as a lead structure for developing novel antimicrobial agents.
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Cytotoxic Properties : A comprehensive review indicated that many thiadiazole derivatives showed significant suppressive activity against human cancer cell lines. For example, compounds with specific substituents on the phenyl ring displayed enhanced cytotoxicity .
- Structure–Activity Relationship : Research has emphasized the importance of substituents on the thiadiazole ring in determining biological activity. Variations in these substituents can lead to significant differences in potency against various cancers .
- In Vivo Studies : Some studies have progressed from in vitro evaluations to in vivo models to assess the therapeutic potential of these compounds further. These studies are crucial for understanding pharmacokinetics and therapeutic efficacy in living organisms.
Q & A
Basic: What are the key synthetic strategies for preparing N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide?
Methodological Answer:
The compound is synthesized via a convergent approach involving heterocyclic coupling. First, the 1,3-thiazol-2-amine core is functionalized with 3-bromopropanoyl chloride to generate an electrophilic intermediate (e.g., 3-bromo-N-(thiazol-2-yl)propanamide). Parallel synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols (nucleophiles) from aryl acids involves esterification, hydrazide formation, and cyclization. The final step couples the electrophile and nucleophile in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine) to form the thioether linkage .
Basic: How is spectroscopic characterization (NMR, IR) employed to validate the compound’s structure?
Methodological Answer:
- 1H/13C-NMR : The ethoxyphenyl group is confirmed by aromatic proton signals (δ 6.8–7.2 ppm) and a triplet for the ethoxy –OCH2CH3 (δ 1.3–1.5 ppm). The thiadiazole protons appear as singlets (δ 2.5–3.0 ppm for methyl groups). The propanamide chain shows distinct peaks for –CH2–S– (δ 3.2–3.6 ppm) and the carbonyl (δ ~170 ppm in 13C-NMR) .
- IR : Stretching vibrations for –C=O (amide I band, ~1650 cm⁻¹), –NH (amide II band, ~1550 cm⁻¹), and –C–S– (thioether, ~650 cm⁻¹) confirm functional groups .
Advanced: How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural validation?
Methodological Answer:
Unexpected splitting may arise from rotamers (due to restricted rotation in the propanamide chain) or residual solvent peaks. Strategies include:
- Variable-temperature NMR : Elevating temperature (e.g., 50°C) reduces rotameric effects by increasing molecular motion.
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals.
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELX or WinGX ) resolves ambiguities by providing absolute stereochemistry.
Advanced: What computational methods predict the compound’s bioactivity and binding modes?
Methodological Answer:
- Molecular docking (AutoDock, Glide) : Screens against target proteins (e.g., alkaline phosphatase ) to identify binding pockets.
- QSAR models : Uses descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity.
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100+ ns trajectories. For thiadiazoles, the sulfanyl group often enhances π-π stacking with aromatic residues .
Advanced: How is X-ray crystallography applied to resolve the compound’s 3D structure?
Methodological Answer:
- Data collection : High-resolution (≤1.0 Å) data is collected using synchrotron radiation or Cu-Kα sources.
- Structure solution : SHELXD or OLEX2 solves the phase problem via intrinsic phasing or molecular replacement.
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 5%). ORTEP-3 visualizes thermal ellipsoids to identify disorder or solvent molecules.
Advanced: How do structural modifications (e.g., substituents on thiadiazole) influence bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., –NO2 in 8h ) enhance electrophilicity, improving enzyme inhibition (e.g., alkaline phosphatase).
- Hydrophobic substituents (e.g., 4-methylphenyl in 8d ) increase membrane permeability (logP > 3).
- Sulfanyl vs. oxy linkages : Sulfanyl (–S–) improves metabolic stability compared to ether (–O–) in pharmacokinetic assays .
Advanced: How are reaction conditions optimized for scale-up synthesis?
Methodological Answer:
- Solvent screening : Replace DMSO with acetonitrile or THF to reduce toxicity.
- Catalysis : Use catalytic KI or phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution.
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves yield (>75%) .
Advanced: How to assess solubility and stability in preclinical studies?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Thiadiazoles often require co-solvents (e.g., DMSO ≤1% ).
- Stability : HPLC-UV monitors degradation under stress conditions (40°C/75% RH for 4 weeks). Oxidative stability is tested with H2O2 (0.3% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
